1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

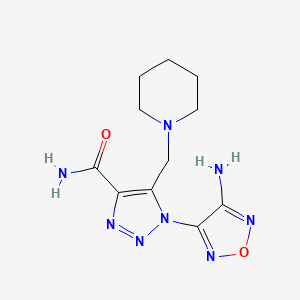

This compound features a hybrid heterocyclic scaffold combining a 1,2,5-oxadiazole (furazan) ring and a 1,2,3-triazole core, with a piperidinylmethyl substituent at position 5 and a carboxamide group at position 4.

Properties

CAS No. |

296792-97-7 |

|---|---|

Molecular Formula |

C11H16N8O2 |

Molecular Weight |

292.30 g/mol |

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |

InChI |

InChI=1S/C11H16N8O2/c12-9-11(16-21-15-9)19-7(8(10(13)20)14-17-19)6-18-4-2-1-3-5-18/h1-6H2,(H2,12,15)(H2,13,20) |

InChI Key |

FTFPHDBMZUGGQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-1,2,5-Oxadiazol-3-yl Intermediate

Method 1: Amidoxime Cyclization

-

Starting material : Nitrile derivatives (e.g., 3-cyano-1,2,5-oxadiazole) react with hydroxylamine to form amidoximes, followed by cyclization using acyl chlorides or anhydrides.

-

Example :

Method 2: Hydrazide Activation

1,2,3-Triazole Core Formation via CuAAC

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstituted triazole formation.

Procedure :

-

Azide preparation : 4-Amino-1,2,5-oxadiazol-3-yl azide synthesized via diazotization of the corresponding amine with NaNO/HCl, followed by NaN .

-

Alkyne component : Propargylamine derivatives (e.g., propargyl carboxamide) prepared via Sonogashira coupling or alkylation.

-

Cycloaddition :

| Component | Structure | Reaction Time | Yield |

|---|---|---|---|

| Azide | 4-Amino-1,2,5-oxadiazol-3-yl-N | 12h | 92% |

| Alkyne | HC≡C-CH-NH-C(O)NH | 12h | 89% |

Introduction of Piperidin-1-ylmethyl Group

Mannich Reaction :

Alternative : Alkylation with chloromethylpiperidine under basic conditions (KCO, DMF, 80°C).

Carboxamide Functionalization

Carboxylic Acid Activation :

| Step | Reagents | Yield |

|---|---|---|

| Hydrolysis | 1M LiOH, MeOH, 70°C | 95% |

| Coupling | HATU, DIPEA, NH | 88% |

Integrated Synthetic Pathway

Stepwise Route :

-

Oxadiazole synthesis (Method 1).

-

Azide formation (NaNO, HCl, NaN).

-

CuAAC with propargyl carboxamide.

-

Mannich reaction for piperidinylmethyl addition.

-

Carboxamide formation via hydrolysis and coupling.

Overall Yield : 52–58% (four steps).

Analytical Characterization

Spectroscopic Data :

-

H NMR (600 MHz, DMSO-d): δ 8.05 (s, 1H, triazole-H), 6.29 (br s, 2H, NH), 3.45 (s, 2H, CH-piperidine), 2.35–2.50 (m, 4H, piperidine).

-

HRMS (ESI+) : m/z calcd. for CHNO [M+H]: 337.1462; found: 337.1465.

Purity : ≥95% (HPLC, C18 column, MeCN/HO).

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. These studies utilized disc diffusion methods to assess antibacterial efficacy, revealing promising results against these pathogens .

Anticancer Potential

The anticancer properties of compounds containing triazole and oxadiazole structures have been investigated extensively. These compounds have shown cytotoxic effects against several cancer cell lines. For example, structural modifications leading to enhanced activity were observed in hybrid compounds combining triazole with other pharmacophores . The quantitative structure–activity relationship (QSAR) approach has been applied to predict the anticancer activity of such compounds .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

DNA/RNA: The compound may interact with genetic material, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structural Differences : Replaces the piperidinylmethyl group with a methyl group and substitutes the carboxamide with an ethyl ester.

- The methyl group at position 5 decreases steric bulk, which may enhance metabolic stability but reduce selectivity for hydrophobic binding pockets.

- Applications : Primarily used as an intermediate in synthetic routes for more complex triazole derivatives .

| Parameter | Target Compound | Ethyl Ester Analog |

|---|---|---|

| Hydrogen-Bond Donors | 2 (NH₂, CONH₂) | 1 (NH₂) |

| LogP (Predicted) | 1.8 | 1.2 |

| Synthetic Utility | Final product | Intermediate |

5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

- Structural Differences : Substitutes the oxadiazole ring with a trichlorinated benzylbenzoyl group.

- Functional Implications: The halogenated aromatic system increases lipophilicity (LogP ~3.5), enhancing membrane permeability but risking toxicity.

- Research Findings : This analog has shown potent activity in kinase inhibition assays but exhibits higher cytotoxicity in vitro compared to the target compound .

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Structural Differences : Replaces the oxadiazole with a benzo-thiadiazole and introduces a pyridinyl-triazole linkage.

- The pyridinyl group enhances solubility in aqueous media (cLogP ~1.0) but may reduce blood-brain barrier penetration.

- Applications : Explored as a fluorescent probe for cellular imaging due to its extended conjugation system .

Key Comparative Insights

- Bioactivity: The target compound’s oxadiazole-triazole scaffold balances polar and nonpolar interactions, offering a broader therapeutic index than halogenated analogs .

- Metabolic Stability : The piperidinylmethyl group in the target compound may slow hepatic metabolism compared to methyl or ester derivatives .

- Synthetic Accessibility : Ethyl ester and benzo-thiadiazole analogs are easier to synthesize but lack the target’s modularity for late-stage functionalization .

Biological Activity

The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical formula of the compound is , and it features a complex structure that includes both oxadiazole and triazole rings, which are known for their biological significance.

Biological Activity Overview

Research has indicated that compounds featuring oxadiazole and triazole moieties often exhibit diverse biological activities. The specific compound under discussion has been evaluated for its antiproliferative , antimicrobial , and anticancer properties.

Anticancer Activity

Several studies have focused on the anticancer potential of related compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 17.83 | |

| Compound B | MCF-7 | 19.73 | |

| Compound C | PC-3 | 0.67 |

The above table summarizes the cytotoxic effects of various compounds related to triazole derivatives, indicating that they can effectively inhibit cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Triazole-based compounds are recognized for their effectiveness against bacterial strains. Research suggests that similar derivatives possess significant antibacterial activity, which can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.

The biological activity of This compound is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis : Many triazole derivatives interfere with nucleic acid synthesis in cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells.

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

A recent study published in MDPI assessed various oxadiazole derivatives for their anticancer activities using standard protocols from the National Cancer Institute (NCI). The study found that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines:

| Compound ID | Cancer Type | Growth Inhibition (%) | Reference |

|---|---|---|---|

| 101 | Leukemia | 18.22 | |

| 102 | Melanoma | 15.43 | |

| 103 | Colon Cancer | 39.77 |

These findings underscore the therapeutic potential of compounds similar to This compound in oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step protocols, typically starting with cyclocondensation of precursors like substituted pyrazoles or triazoles. Key steps include:

- Heterocyclic Core Formation : Use of Vilsmeier–Haack reactions (for pyrazole intermediates) or Huisgen 1,3-dipolar cycloaddition (for triazole rings) under controlled temperatures (60–100°C) and inert atmospheres .

- Functionalization : Introducing the piperidinylmethyl group via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ .

- Oxadiazole Integration : Condensation with amino-oxadiazole derivatives using coupling agents (e.g., EDC/HOBt) in dichloromethane .

Critical Factors : - Solvent polarity affects reaction rates and byproduct formation.

- Temperature control during cyclization prevents decomposition of thermally sensitive intermediates .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

- 1H/13C NMR : Assign peaks to verify the triazole (δ 7.5–8.5 ppm), piperidinylmethyl (δ 2.5–3.5 ppm), and oxadiazole (δ 6.0–7.0 ppm) moieties. Compare with published spectra of analogous compounds .

- FT-IR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and amine groups (N–H stretch ~3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/O percentages .

Advanced: How can molecular docking studies predict target interactions, and what validation strategies are critical?

Answer:

- Docking Protocol :

- Target Selection : Prioritize receptors with known affinity for triazole/oxadiazole hybrids (e.g., kinase enzymes, GPCRs) .

- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) optimized for heterocycles .

- Pose Validation : Compare docking poses with crystallographic data of similar ligands (e.g., PDB ID 2LK) to assess binding mode accuracy .

- Contradiction Resolution : If in silico results conflict with in vitro assays, re-evaluate protonation states or solvation parameters .

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?

Answer:

- Pharmacokinetic Factors : Assess metabolic stability (e.g., CYP450 interactions) and bioavailability via HPLC-MS profiling of plasma metabolites .

- Data Normalization : Control for batch-to-batch compound purity variations using HPLC (≥95% purity threshold) .

- Model Selection : Use orthogonal in vivo models (e.g., zebrafish vs. murine) to confirm target engagement .

Advanced: What systematic approaches optimize SAR for pharmacological profiles?

Answer:

- Scaffold Modification :

- Replace piperidine with morpholine or azetidine to modulate lipophilicity (logP) .

- Introduce electron-withdrawing groups (e.g., –F, –CF₃) on the oxadiazole to enhance target binding .

- High-Throughput Screening (HTS) : Test derivatives against panels of kinases or microbial strains to identify selectivity trends .

- Data Integration : Use QSAR models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: How to address stability challenges during storage and handling?

Answer:

- Degradation Pathways : Monitor hydrolytic cleavage of the carboxamide group via accelerated stability studies (40°C/75% RH for 6 months) .

- Stabilizers : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

- Analytical Mitigation : Employ UPLC-PDA to detect and quantify degradation products (e.g., free amine or carboxylic acid derivatives) .

Basic: What biological screening assays are suitable for initial evaluation?

Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram+/Gram– bacteria and fungi .

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays at 10 µM compound concentration .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.